molecular formula C20H31N3O3S B14950988 N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14950988
M. Wt: 393.5 g/mol
InChI Key: YLPUDTJKWAPEKO-UHFFFAOYSA-N
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Description

N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzyl group, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the methylsulfonyl group. Common reagents used in these reactions include piperidine, benzyl chloride, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylsulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different functional groups.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide or N-benzylpiperidine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C20H31N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H31N3O3S/c1-16-4-3-11-22(15-16)19-7-5-17(6-8-19)14-21-20(24)18-9-12-23(13-10-18)27(2,25)26/h5-8,16,18H,3-4,9-15H2,1-2H3,(H,21,24)

InChI Key

YLPUDTJKWAPEKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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